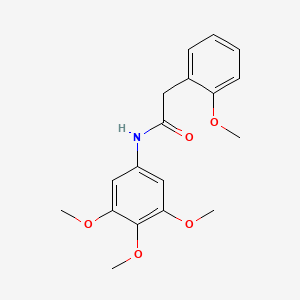

![molecular formula C16H15ClF2N2O3 B5334404 N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea CAS No. 5924-10-7](/img/structure/B5334404.png)

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea

Übersicht

Beschreibung

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea, also known as CFTRinh-172, is a potent and selective inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This molecule has gained significant attention in scientific research due to its potential therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction.

Wissenschaftliche Forschungsanwendungen

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to improve CFTR function in vitro and in vivo, making it a promising candidate for the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. This compound has also been used as a tool compound to study the physiological and pathological roles of CFTR in various tissues and organs.

Wirkmechanismus

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea acts as a potent and selective inhibitor of the CFTR chloride channel. It binds to the cytoplasmic side of the CFTR protein and blocks chloride ion transport through the channel. This results in increased intracellular chloride concentration and decreased transepithelial fluid secretion. This compound has been shown to be effective against both wild-type and mutant forms of CFTR, making it a promising therapeutic agent for the treatment of cystic fibrosis.

Biochemical and Physiological Effects

This compound has been shown to improve CFTR function in vitro and in vivo. In vitro studies have demonstrated that this compound increases chloride ion transport through the CFTR channel and improves airway surface liquid volume in CFTR-deficient epithelial cells. In vivo studies have shown that this compound improves lung function and reduces airway inflammation in animal models of cystic fibrosis. This compound has also been shown to have anti-inflammatory effects in other tissues and organs, such as the intestine and pancreas.

Vorteile Und Einschränkungen Für Laborexperimente

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea has several advantages for lab experiments. It is a potent and selective inhibitor of the CFTR chloride channel, making it a useful tool compound for studying the physiological and pathological roles of CFTR in various tissues and organs. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, this compound has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels, such as the calcium-activated chloride channel, which may complicate the interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which may limit its use in certain experimental settings.

Zukünftige Richtungen

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea has significant potential for therapeutic applications in the treatment of cystic fibrosis and other diseases caused by CFTR dysfunction. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound to improve its efficacy and reduce potential side effects. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in animal models and human clinical trials. Other future directions for this compound research include exploring its potential applications in other diseases, such as inflammatory bowel disease and pancreatitis, and investigating its mechanisms of action in more detail.

Synthesemethoden

N-(2-chloro-4,5-difluorophenyl)-N'-[2-(3-methoxyphenoxy)ethyl]urea can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-4,5-difluoroaniline with ethyl 3-methoxyphenoxyacetate in the presence of potassium carbonate and dimethylformamide. The resulting product is then treated with urea in the presence of potassium carbonate and dimethylformamide to yield this compound. The purity of the final product can be confirmed using analytical techniques such as high-performance liquid chromatography and mass spectrometry.

Eigenschaften

IUPAC Name |

1-(2-chloro-4,5-difluorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClF2N2O3/c1-23-10-3-2-4-11(7-10)24-6-5-20-16(22)21-15-9-14(19)13(18)8-12(15)17/h2-4,7-9H,5-6H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLGVGHRKHCILBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCNC(=O)NC2=CC(=C(C=C2Cl)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346906 | |

| Record name | 1-(2-chloro-4,5-difluorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24792077 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5924-10-7 | |

| Record name | 1-(2-chloro-4,5-difluorophenyl)-3-[2-(3-methoxyphenoxy)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-diethyl-N'-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}urea](/img/structure/B5334327.png)

![N-cyclohexyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B5334330.png)

![6-bromo-2-[2-(4-methoxyphenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5334331.png)

![N-(2,6-dimethylphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5334338.png)

![5-[(4-methoxyphenyl)amino]-2-[2-(2-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5334350.png)

![3-phenyl-7-[2-(3-pyrrolidinyl)benzoyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5334359.png)

![2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-[1-(4-methylpyridin-2-yl)propyl]acetamide](/img/structure/B5334369.png)

![4-(4-bromophenyl)-1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5334373.png)

![5-{2-[3-(5-fluoro-2-methoxybenzoyl)piperidin-1-yl]ethyl}-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5334389.png)

![2-{4-(hydroxymethyl)-4-[2-(trifluoromethyl)benzyl]piperidin-1-yl}isonicotinonitrile](/img/structure/B5334390.png)

![2-[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B5334420.png)

![N-{1-(hydroxymethyl)-2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B5334424.png)